molecular formula C4H7BrF2O B126866 4-Bromo-4,4-difluorobutan-1-ol CAS No. 155957-60-1

4-Bromo-4,4-difluorobutan-1-ol

Cat. No. B126866
M. Wt: 189 g/mol
InChI Key: YMVXWKFHZLGKAX-UHFFFAOYSA-N
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Description

The compound 4-Bromo-4,4-difluorobutan-1-ol is a halogenated organic molecule that is of interest in various chemical synthesis processes. While the specific compound is not directly studied in the provided papers, related compounds and reactions offer insights into its potential reactivity and properties.

Synthesis Analysis

The synthesis of halogenated butanes can be complex, involving multiple steps and reagents. For instance, the synthesis of 1-bromobutane from n-butyl alcohol involves the use of red phosphorus, liquid bromine, and sulfuric acid as a catalyst, with the reaction yielding a high separated yield of up to 83% under optimal conditions . Similarly, the synthesis of 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes has been achieved and these compounds have been used in copolymerization reactions . Although these methods do not directly apply to 4-Bromo-4,4-difluorobutan-1-ol, they provide a foundation for understanding the synthesis of bromo- and fluoro-substituted butanes.

Molecular Structure Analysis

The molecular structure of halogenated butanes can be complex, and NMR spectroscopy is a powerful tool for elucidating their structure. For example, 3-chloro-4-bromo-3,4,4-trifluorobutene-1 has been investigated using 19F, 13C, and 1H NMR spectroscopy, revealing detailed information about chemical shifts and coupling constants . This level of analysis is crucial for understanding the molecular structure of 4-Bromo-4,4-difluorobutan-1-ol, as it would provide insights into its electronic environment and molecular conformation.

Chemical Reactions Analysis

The reactivity of halogenated butanes can vary significantly depending on their structure. For instance, 1,3-dibromo-1,1-difluoro compounds can undergo double dehydrobromination to yield difluorodienes . In the context of 4-Bromo-4,4-difluorobutan-1-ol, such reactivity could be relevant if dehydrobromination reactions are considered. Additionally, the radical copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene has been studied, indicating that bromofluorinated alkenes can participate in polymerization reactions . These findings suggest that 4-Bromo-4,4-difluorobutan-1-ol may also engage in various chemical reactions, potentially including polymerization or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated butanes are influenced by their molecular structure. For example, the presence of bromine and fluorine atoms can significantly affect the boiling point, density, and reactivity of the compound. The study of 3-chloro-4-bromo-3,4,4-trifluorobutene-1 provided insights into how temperature and solvent can affect the coupling constants and chemical shifts, which are indicative of the compound's behavior in different environments . These properties are essential for predicting the behavior of 4-Bromo-4,4-difluorobutan-1-ol in various chemical processes and for designing appropriate reaction conditions.

Scientific Research Applications

Synthesis and Chemical Reactions

4-Bromo-4,4-difluorobutan-1-ol is involved in various synthetic and chemical reaction processes. For instance, its derivatives are used in the synthesis of fluorinated butanolides and butenolides. These compounds have potential applications in medicinal chemistry and material science due to their unique chemical properties. The study by Paleta, Volkov, and Hetflejš (2000) demonstrates the synthesis of 3-chloro-2-fluorobut-2-en-4-olide starting from compounds including 4-bromo-3,4-dichloro-3,4-difluorobutan-1-ol (Paleta et al., 2000).

Copolymerization

4-Bromo-4,4-difluorobutan-1-ol derivatives have been used in copolymerization processes. Ito et al. (1979) synthesized 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes, which were then successfully copolymerized with hexafluoropropene oxide derived acid fluorides (Ito et al., 1979). Such processes are significant in the development of novel polymers with specific properties.

Stereoselective Epoxidation

In a study by Archelas, Hartmans, and Tramper (1988), the stereoselective epoxidation of 4-bromo-1-butene and 3-butene-1-ol was carried out with alkene-utilizing bacteria. This research is crucial in understanding the microbial transformations of halogenated alkenes and alcohols, which can have applications in biocatalysis and green chemistry (Archelas et al., 1988).

Nuclear Magnetic Resonance (NMR) Studies

Compounds like 4-bromo-4,4-difluorobutan-1-ol are also studied using NMR techniques to understand their molecular structure and behavior. Hinton and Jaques (1973) conducted a complete nuclear magnetic resonance investigation of a similar compound, 1-bromo-3,4,4-trifluorobutene-4, which aids in the understanding of the molecular properties of fluorinated alkanes and alkenes (Hinton & Jaques, 1973).

properties

IUPAC Name

4-bromo-4,4-difluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrF2O/c5-4(6,7)2-1-3-8/h8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVXWKFHZLGKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371245
Record name 4-bromo-4,4-difluorobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4,4-difluorobutan-1-ol

CAS RN

155957-60-1
Record name 4-bromo-4,4-difluorobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-4,4-difluorobutan-1-ol
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